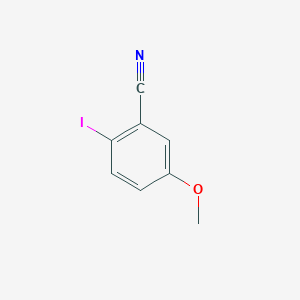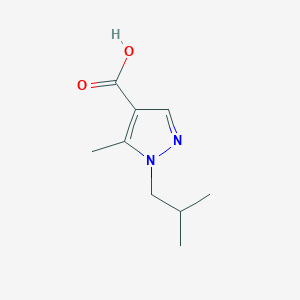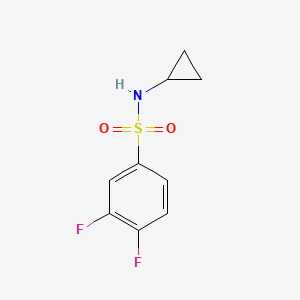![molecular formula C13H13NO B3152007 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one CAS No. 7257-25-2](/img/structure/B3152007.png)
7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one
Übersicht
Beschreibung
7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one is a heterocyclic compound that features a fused indole and cycloheptane ring system
Wirkmechanismus
Target of Action
The primary target of 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one is the HCV NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C Virus (HCV), making it a key target for antiviral drugs .
Mode of Action
This compound interacts with the HCV NS5B polymerase, inhibiting its function
Biochemical Pathways
By inhibiting the HCV NS5B polymerase, this compound disrupts the replication of the Hepatitis C Virus This affects the viral life cycle and can lead to a reduction in viral load
Result of Action
The inhibition of HCV NS5B polymerase by this compound leads to a disruption in the replication of the Hepatitis C Virus . This can result in a reduction in viral load, potentially alleviating the symptoms of Hepatitis C.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with cycloheptanone in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or cycloheptane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions include substituted indoles, fully saturated cycloheptane derivatives, and various functionalized analogs that can be further utilized in synthetic applications .
Wissenschaftliche Forschungsanwendungen
7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of dyes and pigments
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole
- 6,7,8,9,10,11,12,13-octahydro-5H-cyclodeca[b]indole
Uniqueness
7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one is unique due to its specific ring fusion and the presence of a ketone functional group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-12-8-4-2-6-10-9-5-1-3-7-11(9)14-13(10)12/h1,3,5,7,14H,2,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIOOOPODSRCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


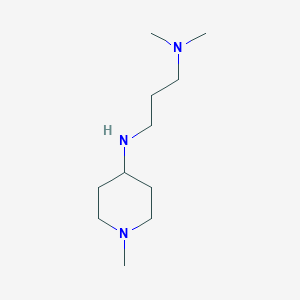
![Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)-](/img/structure/B3151932.png)
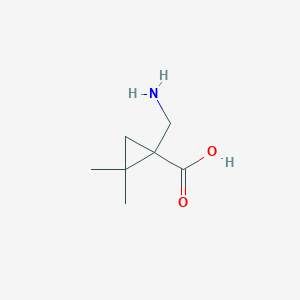
![Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate](/img/structure/B3151945.png)

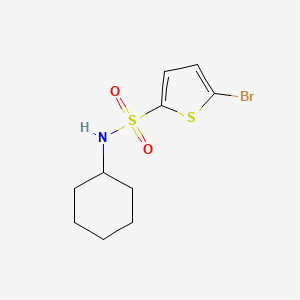
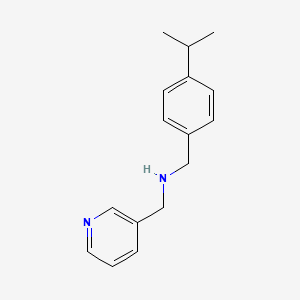

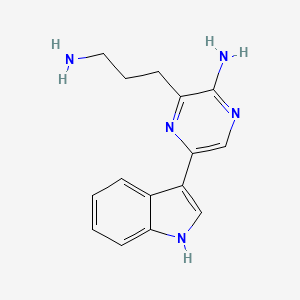
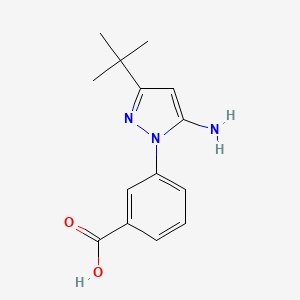
![1-[4-(Ethylsulfonyl)phenyl]piperazine](/img/structure/B3152013.png)
